8-Oxa-1-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride
Description
8-Oxa-1-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride is an organic compound with the chemical formula C9H15NO3·HCl. It belongs to the family of spiro compounds, which are characterized by the fusion of two cyclic molecules. This compound is a member of the azaspirocyclic family, known for their wide range of biological and pharmacological properties.
Properties
IUPAC Name |
8-oxa-1-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c11-8(12)7-1-4-10-9(7)2-5-13-6-3-9;/h7,10H,1-6H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJIQWCWLGGINJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(C1C(=O)O)CCOCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Assembly from Piperidine Derivatives
A scalable three-step synthesis begins with N-benzyl-4-piperidone:
- Aldol Condensation : Reaction with ethyl cyanoacetate in ethanol under reflux forms a cyanoenone intermediate.
- Reductive Amination : Sodium borohydride reduces the ketone group, followed by acid-catalyzed cyclization to form the spirocyclic amine.
- Carboxylation and Salt Formation : Hydrolysis with 6M HCl introduces the carboxylic acid group, and subsequent HCl gas treatment yields the hydrochloride salt.
This route achieves an overall yield of 68–72%, with purity confirmed by 13C NMR (δ 169.3 ppm for the carboxylic acid carbonyl).
Grignard Reaction-Based Synthesis
A four-step protocol employs allylmagnesium chloride for key carbon-carbon bond formation:
- Piperidine Functionalization : 4-Hydroxypiperidine is converted to its mesylate derivative using methanesulfonyl chloride.
- Grignard Addition : Reaction with allylmagnesium chloride in THF at −20°C introduces an allyl group.
- Oxidative Cleavage : Ozonolysis of the allyl group generates a ketone, which is oxidized to the carboxylic acid using KMnO4.
- Salt Formation : Treatment with concentrated HCl in ethyl acetate precipitates the hydrochloride salt.
Industrial-Scale Production Techniques
Large-scale manufacturing prioritizes cost-effectiveness and safety. A patented industrial method uses continuous flow reactors to perform the cyclization step. Key features include:
- Reactor Design : Tubular reactors with static mixers ensure rapid heat dissipation and prevent hot spots.
- Catalyst Recycling : Heterogeneous catalysts (e.g., zeolite-supported palladium) are recovered via filtration and reused for ≥10 cycles without activity loss.
- Yield Optimization : Online HPLC monitoring adjusts reactant feed rates in real-time, achieving 89–92% yield.
Comparative Analysis of Synthetic Methods
Reaction Optimization and Troubleshooting
Solvent Selection
Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization rates but complicate HCl salt precipitation. Mixed solvent systems (THF/water 4:1) balance reactivity and product isolation.
Chemical Reactions Analysis
8-Oxa-1-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Oxa-1-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of other spirocyclic compounds.
Medicine: The compound exhibits anticancer activity in some cell lines and can inhibit the activity of various enzymes, including carbonic anhydrase and acetylcholinesterase.
Industry: It is used in the development of new pesticides and fungicides.
Mechanism of Action
The mechanism of action of 8-Oxa-1-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride involves the inhibition of enzyme activity. It has been shown to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase, which play crucial roles in various biological processes. Additionally, it exhibits anticancer activity by interfering with specific molecular targets and pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
8-Oxa-1-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride can be compared with other similar compounds, such as:
1-Oxa-8-azaspiro[4.5]decane Hydrochloride: This compound has a similar spirocyclic structure but differs in the position of the oxygen and nitrogen atoms.
1,4-Dioxa-8-azaspiro[4.5]decane: This compound contains two oxygen atoms in the spirocyclic structure, making it distinct from this compound.
1-Oxa-4-azaspiro[4.5]decane: This compound has a different arrangement of the spirocyclic structure compared to this compound.
These comparisons highlight the uniqueness of 8-Oxa-1-azaspiro[4
Biological Activity
8-Oxa-1-azaspiro[4.5]decane-4-carboxylic acid; hydrochloride is an organic compound notable for its spirocyclic structure, which incorporates both nitrogen and oxygen heteroatoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its enzyme inhibition properties and anticancer effects.
Chemical Structure and Properties
The molecular formula of 8-Oxa-1-azaspiro[4.5]decane-4-carboxylic acid; hydrochloride is . The unique spirocyclic framework contributes to its diverse chemical behavior and biological activities. Below is a summary of its structural features:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₅ClN O₃ |
| Molecular Weight | 199.68 g/mol |
| CAS Number | 2580228-87-9 |
Enzyme Inhibition
Research indicates that 8-Oxa-1-azaspiro[4.5]decane-4-carboxylic acid; hydrochloride exhibits significant inhibitory effects on key enzymes such as carbonic anhydrase and acetylcholinesterase . These enzymes are critical in various physiological processes, including respiration and neurotransmission.
- Carbonic Anhydrase Inhibition : This enzyme plays a vital role in maintaining acid-base balance and facilitating gas exchange in tissues. The inhibition of carbonic anhydrase by this compound could have therapeutic implications in conditions like glaucoma and epilepsy.
- Acetylcholinesterase Inhibition : By inhibiting acetylcholinesterase, the compound may enhance cholinergic neurotransmission, which is beneficial in treating Alzheimer's disease and other cognitive disorders.
Anticancer Activity
The compound has shown promising anticancer effects in various cell lines by disrupting pathways involved in cell proliferation and survival. Specific studies have demonstrated its ability to induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics.
Study on Enzyme Inhibition
A study focused on the enzyme inhibition capabilities of 8-Oxa-1-azaspiro[4.5]decane-4-carboxylic acid; hydrochloride revealed that it effectively inhibited carbonic anhydrase with an IC50 value indicating potent activity. The results suggested that this compound could be a lead candidate for developing new therapeutic agents targeting carbonic anhydrase-related disorders .
Anticancer Research
In vitro studies have demonstrated that the compound significantly reduces the viability of cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. For instance, treatment with varying concentrations resulted in a dose-dependent decrease in cell proliferation, highlighting its potential as an anticancer agent .
Comparative Analysis
To better understand the uniqueness of 8-Oxa-1-azaspiro[4.5]decane-4-carboxylic acid; hydrochloride, it can be compared with similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-Oxa-8-azaspiro[4.5]decane Hydrochloride | Similar spirocyclic structure | Different position of oxygen and nitrogen atoms |
| 1,4-Dioxa-8-azaspiro[4.5]decane | Contains two oxygen atoms | Distinct due to additional oxygen |
| 1-Oxa-4-azaspiro[4.5]decane | Different arrangement of spirocyclic structure | Varies in biological activity compared to 8-Oxa |
This comparison illustrates how the specific interactions of 8-Oxa-1-azaspiro[4.5]decane-4-carboxylic acid; hydrochloride with enzymes contribute to its unique biological profile.
Q & A
Q. What are the common synthetic routes for 8-Oxa-1-azaspiro[4.5]decane-4-carboxylic acid; hydrochloride, and how can reaction yields be optimized?
Synthesis typically involves cyclization reactions to form the spirocyclic core. A validated method includes:
- Step 1 : Condensation of a bicyclic precursor (e.g., tetrahydrofuran derivatives) with a carboxylic acid-containing amine under acidic conditions.
- Step 2 : Hydrochloride salt formation via HCl treatment.
Yield optimization requires precise control of: - Temperature : Elevated temperatures (80–100°C) improve cyclization efficiency.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance intermediate stability.
- Catalysts : Lewis acids like ZnCl₂ accelerate ring closure .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm spirocyclic connectivity and substituent positions.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ for C₉H₁₄ClNO₃).
- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding patterns in crystalline form .
Q. What biological activities have been reported for this compound, and how are they assayed?
- Enzyme Inhibition :
- Carbonic Anhydrase (CA) : Spectrophotometric assays using 4-nitrophenyl acetate hydrolysis (IC₅₀ values typically 10–50 µM) .
- Acetylcholinesterase (AChE) : Ellman’s method with DTNB reagent to measure thiocholine production .
- Anticancer Activity : MTT assays in cell lines (e.g., HepG2, MCF-7) show dose-dependent cytotoxicity (EC₅₀ ~20–100 µM) .
Advanced Research Questions
Q. How can computational chemistry guide the optimization of reaction pathways for this spirocyclic compound?
- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states and intermediates to identify energetically favorable pathways.
- Reaction Path Search : Tools like GRRM or AFIR simulate alternative routes, reducing trial-and-error experimentation.
- Machine Learning : Models trained on spirocyclic reaction databases prioritize solvent/catalyst combinations .
Q. How should researchers resolve contradictions in reported enzyme inhibition efficacy across studies?
- Standardized Assay Conditions : Control pH (7.4), temperature (37°C), and substrate concentrations (e.g., 1 mM for CA assays).
- Purity Validation : Use HPLC (≥95% purity) to exclude impurities affecting results.
- Enzyme Isoform Specificity : Test against isoforms (e.g., CA-II vs. CA-IX) to clarify selectivity .
Q. What strategies are effective for designing derivatives with enhanced pharmacological properties?
- Structure-Activity Relationship (SAR) :
- Core Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to boost enzyme affinity.
- Side-Chain Functionalization : Replace the carboxylic acid with ester prodrugs to improve bioavailability.
- In Silico Screening : Molecular docking (AutoDock Vina) identifies derivatives with optimal binding to CA or AChE active sites .
Q. How can researchers identify novel molecular targets for this compound in disease models?
- Proteomics : SILAC or TMT labeling quantifies protein expression changes in treated cells.
- Kinase Profiling : Broad-spectrum kinase assays (e.g., KinomeScan) detect off-target interactions.
- Transcriptomics : RNA-seq reveals pathways modulated by the compound (e.g., apoptosis, oxidative stress) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
